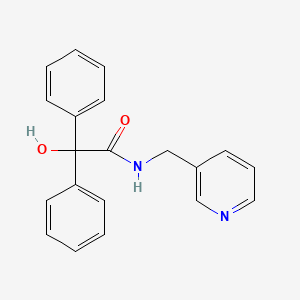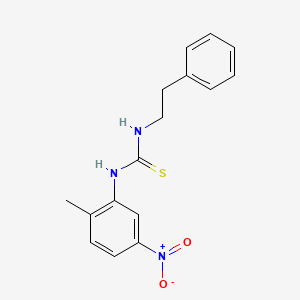![molecular formula C13H16N2O4 B5731212 4-{[4-(acetylamino)-3-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5731212.png)
4-{[4-(acetylamino)-3-methylphenyl]amino}-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(acetylamino)-3-methylphenyl]amino}-4-oxobutanoic acid, commonly known as Ac-DEVD-CHO, is a peptide inhibitor that is used in scientific research. It is a synthetic compound that mimics the natural inhibitor of caspase-3, a key enzyme involved in programmed cell death. Ac-DEVD-CHO is used to study the biochemical and physiological effects of caspase-3 inhibition, and it has potential applications in the development of new drugs for the treatment of cancer and other diseases.
Mechanism of Action
Ac-DEVD-CHO works by binding to the active site of caspase-3, thereby inhibiting its activity. Caspase-3 is a protease enzyme that is involved in the cleavage of various cellular proteins during programmed cell death. By inhibiting caspase-3 activity, Ac-DEVD-CHO can prevent the cleavage of these proteins and thereby inhibit programmed cell death.
Biochemical and Physiological Effects:
Ac-DEVD-CHO has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that Ac-DEVD-CHO can inhibit the activity of caspase-3 in a dose-dependent manner. It has also been shown to inhibit the cleavage of various cellular proteins that are involved in programmed cell death. In vivo studies have shown that Ac-DEVD-CHO can reduce the size of tumors in mice by inhibiting the activity of caspase-3.
Advantages and Limitations for Lab Experiments
Ac-DEVD-CHO has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using SPPS techniques. It is also a specific inhibitor of caspase-3, which makes it useful for studying the effects of caspase-3 inhibition. However, Ac-DEVD-CHO has some limitations. It is relatively expensive compared to other caspase-3 inhibitors, and it can be toxic to cells at high concentrations.
Future Directions
There are several future directions for research on Ac-DEVD-CHO. One direction is to study the effects of Ac-DEVD-CHO on other caspases and proteases. Another direction is to develop new caspase-3 inhibitors that are more effective and less toxic than Ac-DEVD-CHO. Additionally, Ac-DEVD-CHO could be used in combination with other drugs to enhance its therapeutic effects. Finally, more research is needed to fully understand the biochemical and physiological effects of caspase-3 inhibition and the potential applications of Ac-DEVD-CHO in the development of new drugs for the treatment of cancer and other diseases.
Synthesis Methods
Ac-DEVD-CHO is synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage of the peptide from the support. The final step involves the addition of the aldehyde functional group to the N-terminus of the peptide, which is achieved using an appropriate reagent.
Scientific Research Applications
Ac-DEVD-CHO is used in scientific research to study the mechanism of action of caspase-3 inhibition. Caspase-3 is a key enzyme involved in programmed cell death, and its inhibition has potential applications in the development of new drugs for the treatment of cancer and other diseases. Ac-DEVD-CHO is also used to study the biochemical and physiological effects of caspase-3 inhibition, including the effects on cell signaling pathways, gene expression, and cell cycle regulation.
properties
IUPAC Name |
4-(4-acetamido-3-methylanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-8-7-10(3-4-11(8)14-9(2)16)15-12(17)5-6-13(18)19/h3-4,7H,5-6H2,1-2H3,(H,14,16)(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCUASJDLHNRCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CCC(=O)O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-naphtho[2,1-b]furan-1-yl-N,N-dipropylacetamide](/img/structure/B5731132.png)
![3-cyclopropyl-5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5731135.png)
![ethyl 4-({[(4-methoxy-2-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5731136.png)
![4-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5731140.png)

![5,6-dimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5731159.png)
![N-cycloheptyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5731163.png)

![4-[4-(2-furoyl)-1-piperazinyl]-4-oxo-2-butenoic acid](/img/structure/B5731181.png)
![N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5731193.png)



